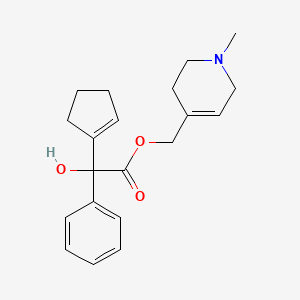

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester: is a complex organic compound with a unique structure that combines elements of mandelic acid, cyclopentene, and tetrahydropyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester typically involves the esterification of mandelic acid with the corresponding alcohol derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or automated synthesis systems. These methods allow for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release mandelic acid, which may then interact with enzymes or receptors in biological systems. The cyclopentenyl and tetrahydropyridyl groups may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

- Mandelic acid, alpha-(1-butynyl)-, 1-methyl-4-piperidyl ester

- Mandelic acid, alpha-(1-pentynyl)-, 1-methyl-4-piperidyl ester

- Mandelic acid, alpha-(phenylethynyl)-, 1-methyl-4-piperidyl ester

Uniqueness

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester is unique due to the presence of the cyclopentenyl and tetrahydropyridyl groups, which confer distinct chemical and biological properties. These structural features may enhance the compound’s stability, reactivity, and specificity in various applications.

Biological Activity

Mandelic acid derivatives are gaining attention in pharmaceutical chemistry due to their potential therapeutic applications. The compound Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester is particularly notable for its unique structural features and biological activity.

Chemical Structure and Properties

This compound features a mandelic acid moiety combined with a cyclopentene and a tetrahydropyridine structure. Its molecular formula is C20H25NO3 with a molecular weight of approximately 327.4 g/mol . The structural complexity contributes to its pharmacological relevance, making it a subject of various studies.

The biological activity of mandelic acid derivatives often involves interactions with specific receptors or enzymes. Preliminary studies suggest that this compound may modulate signaling pathways related to inflammation and microbial inhibition. The exact mechanisms are still under investigation, but its structural components are believed to enhance its biological efficacy .

Biological Activity

Research has shown that mandelic acid derivatives exhibit several biological activities:

- Antimicrobial Activity : Studies indicate that mandelic acid and its salts can inhibit the growth of bacteria such as E. coli, depending on the concentration and environment . The antibacterial effects vary significantly with different salts of mandelic acid (Li, Na, K, Rb, Cs) and the medium used for testing (raw wastewater vs. treated wastewater).

- Anticholinergic Effects : As an intermediate in the synthesis of anticholinergic agents like glycopyrrolate, this compound may exhibit properties beneficial for managing secretions and treating conditions like excessive salivation or respiratory issues.

- Potential Neuroprotective Effects : Some derivatives have shown promise in neuroprotection due to their structural similarities with neuroactive compounds.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Glycopyrrolate | Anticholinergic agent derived from mandelic acid | Used for managing secretions |

| 1-Cyclopentyl-2-methyl-1H-pyrrole | Contains a pyrrole ring | Potentially neuroprotective |

| 2-Hydroxy-2-(1-cyclopentenyl)acetic acid | Hydroxy group enhances solubility | Anti-inflammatory properties |

The combination of cyclopentene and tetrahydropyridine structures in this compound provides distinct pharmacological properties not found in its analogs.

Case Studies

Several studies have been conducted to evaluate the biological activity of mandelic acid derivatives:

- Antimicrobial Study : A study compared the antibacterial activity of mandelic acid and its metal salts against E. coli under varying concentrations. Results indicated that certain salts exhibited significant growth inhibition at specific concentrations in different environments .

- Pharmacological Evaluation : Research into the pharmacokinetics and pharmacodynamics of this compound revealed potential applications in treating conditions associated with cholinergic overactivity.

- Neuroprotective Potential : Investigations into similar compounds highlighted their neuroprotective effects in vitro, suggesting that mandelic acid derivatives could be explored further for neurological applications.

Properties

CAS No. |

93101-34-9 |

|---|---|

Molecular Formula |

C20H25NO3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C20H25NO3/c1-21-13-11-16(12-14-21)15-24-19(22)20(23,18-9-5-6-10-18)17-7-3-2-4-8-17/h2-4,7-9,11,23H,5-6,10,12-15H2,1H3 |

InChI Key |

BAGNPUVOSGJQFR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=CC1)COC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.